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molecular formula C14H14O2 B188815 4,4'-Dimethoxy-1,1'-biphenyl CAS No. 2132-80-1

4,4'-Dimethoxy-1,1'-biphenyl

Cat. No. B188815
M. Wt: 214.26 g/mol
InChI Key: UIMPAOAAAYDUKQ-UHFFFAOYSA-N
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Patent
US08828902B2

Procedure details

From 4-methoxy-bromobenzene and 4-methoxyphenyl boronic acid, yield 87%; mp 178-180° C. (lit.,1 179-180° C.); IR: 1599, 1493, 1466 and 1290; 1H NMR (400 MHz; CDCl3): 7.47 (4H, d, J 8.7), 6.96 (4H, d, J 8) and 3.84 (6H, s); 13C NMR (CDCl3): 159.1, 133.9, 128.1, 114.5 and 55.7; m/z (EI) 214 (100%, M+), 171 (70), 128 (50) and 69 (40)(Found: M+, 214.099. C14H14O2 requires M, 214.099).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Three
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp 178-180° C. (lit.,1 179-180° C.)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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